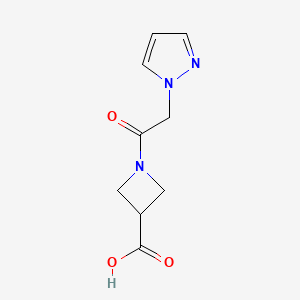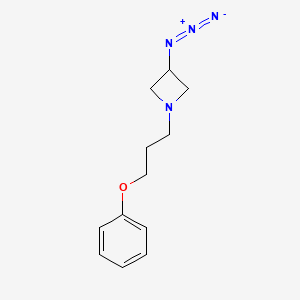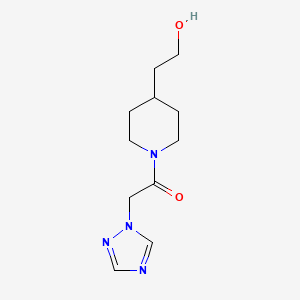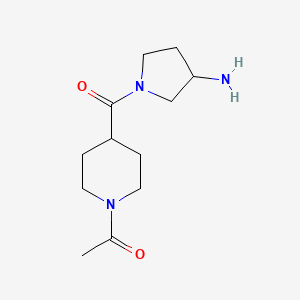![molecular formula C11H11Cl2NO2 B1489155 Ácido 1-[(3,5-diclorofenil)metil]azetidina-3-carboxílico CAS No. 1483209-79-5](/img/structure/B1489155.png)
Ácido 1-[(3,5-diclorofenil)metil]azetidina-3-carboxílico
Descripción general
Descripción
1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid, also known as DCMC, is a chemical compound. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Synthesis Analysis
The synthetic chemistry of azetidines is an important yet undeveloped research area. Azetidines are ubiquitous in natural products and have significant importance in medicinal chemistry . They are excellent candidates for ring-opening and expansion reactions . A versatile asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids via 1,3-amino alcohols with excellent stereoselectivities has been reported .
Molecular Structure Analysis
The molecular formula of DCMC is C11H11Cl2NO2. The molecular weight is 260.11 g/mol.
Chemical Reactions Analysis
Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They are also used in the synthesis of functionally decorated heterocyclic compounds .
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Los derivados de azetidina, incluido el “Ácido 1-[(3,5-diclorofenil)metil]azetidina-3-carboxílico”, son valiosos en la síntesis de péptidos. Pueden actuar como bloques de construcción para la síntesis de péptidos complejos debido a su estructura cíclica, que puede introducir restricciones conformacionales en la cadena peptídica, lo que podría conducir a una mayor actividad biológica .
Investigación Farmacéutica
En la investigación farmacéutica, se exploran los derivados de azetidina por su potencial para servir como andamiajes en el diseño de fármacos. Su estructura única puede imitar ciertos péptidos bioactivos y, por lo tanto, pueden usarse para desarrollar nuevos agentes terapéuticos con mayor estabilidad y eficacia .
Investigación Agroquímica
El motivo estructural de la azetidina también es significativo en la investigación agroquímica. Los compuestos como el “this compound” pueden utilizarse para desarrollar nuevos herbicidas o pesticidas. Su modo de acción podría implicar la interrupción del ciclo de vida de las plagas o las malezas a nivel molecular .
Safety and Hazards
The safety data sheet for a similar compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended to use personal protective equipment/face protection when handling the compound . The compound is classified as a combustible solid .
Propiedades
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-1-7(2-10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOFEDPKYVRCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















